1-Bromo-2-(bromomethyl)octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-(bromomethyl)octane is an organic compound with the molecular formula C₉H₁₈Br₂ It is a brominated alkane, characterized by the presence of two bromine atoms attached to an octane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-(bromomethyl)octane can be synthesized through the bromination of 2-(bromomethyl)octane. This process typically involves the use of bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃). The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced purification techniques, such as distillation and recrystallization, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-(bromomethyl)octane undergoes several types of chemical reactions, including:
Nucleophilic Substitution (S_N2): This reaction involves the replacement of a bromine atom by a nucleophile, such as hydroxide (OH⁻) or cyanide (CN⁻), resulting in the formation of alcohols or nitriles.
Elimination (E2): In the presence of a strong base, such as potassium tert-butoxide (KOtBu), this compound can undergo dehydrohalogenation to form alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Typical reagents include sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Elimination: Strong bases like potassium tert-butoxide (KOtBu) in solvents such as ethanol or tert-butanol.
Major Products Formed:
Nucleophilic Substitution: Alcohols, nitriles, or ethers, depending on the nucleophile used.
Elimination: Alkenes, such as 1-octene or 2-octene.
Scientific Research Applications
1-Bromo-2-(bromomethyl)octane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Bromo-2-(bromomethyl)octane primarily involves its reactivity as an alkylating agent. The compound can form covalent bonds with nucleophilic sites in molecules, such as DNA or proteins, leading to modifications that can affect their function. This reactivity is exploited in various chemical synthesis processes and potential therapeutic applications .
Comparison with Similar Compounds
1-Bromooctane: Similar in structure but with only one bromine atom, making it less reactive in certain substitution and elimination reactions.
2-Bromo-2-methylpropane: Another brominated alkane, but with a different carbon backbone, leading to different reactivity and applications.
Uniqueness: 1-Bromo-2-(bromomethyl)octane is unique due to the presence of two bromine atoms, which enhances its reactivity and versatility in chemical reactions. This makes it a valuable compound in synthetic chemistry and various industrial applications .
Properties
CAS No. |
1781-53-9 |
---|---|
Molecular Formula |
C9H18Br2 |
Molecular Weight |
286.05 g/mol |
IUPAC Name |
1-bromo-2-(bromomethyl)octane |
InChI |
InChI=1S/C9H18Br2/c1-2-3-4-5-6-9(7-10)8-11/h9H,2-8H2,1H3 |
InChI Key |
RZHYNPGFNREBPN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CBr)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.